![molecular formula C12H9BrN2O2 B1526962 3-[4-(4-溴-1H-吡唑-1-基)苯基]丙烯酸 CAS No. 1216366-99-2](/img/structure/B1526962.png)
3-[4-(4-溴-1H-吡唑-1-基)苯基]丙烯酸
描述
“3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” is a complex organic compound that contains a pyrazole ring, a phenyl group, and an acrylic acid group . Pyrazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . The phenyl group is a functional group made up of six carbon atoms in a cyclic arrangement, and acrylic acid is a simple carboxylic acid with the structure CH2=CHCOOH .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromopyrazole with a phenyl group . The exact synthesis process for “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on the specific conditions and reagents used .
Molecular Structure Analysis
The molecular structure of “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would be characterized by the presence of a pyrazole ring, a phenyl group, and an acrylic acid group . The bromine atom attached to the pyrazole ring would add to the molecular weight of the compound .
Chemical Reactions Analysis
The chemical reactions involving “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions, including reactions with acids, bases, and various organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid” would depend on its specific structure. For example, 4-Bromopyrazole is a solid at room temperature and is highly soluble in water .
科学研究应用
生物活性
该化合物已被用于合成吡唑啉衍生物,这些衍生物显示出多种生物活性 . 这些活性包括抗菌、抗真菌、抗寄生虫、抗炎、抗抑郁、抗惊厥、抗氧化和抗肿瘤活性 . 该化合物也被用来研究幼鱼脑中AchE活性与MDA水平的神经毒性潜能 .
1,4'-联吡唑的合成
该化合物可用作合成1,4'-联吡唑的起始原料 . 联吡唑在配位化学领域中很重要,可用于创建具有潜在应用的复杂结构,例如催化、磁性和发光。
固体六配位配合物的制备
4-溴吡唑,一种相关化合物,可通过与二甲基-和二乙烯基-二氯化锡反应来制备固体六配位配合物 . 这些配合物在材料科学和催化领域具有潜在应用。
腙衍生物的合成
该化合物可用于合成腙衍生物 . 这些衍生物显示出对多种细菌的抗菌活性,包括金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、产气肠杆菌、鲍曼不动杆菌、铜绿假单胞菌和肺炎克雷伯菌肺炎克雷伯菌 .
新药的开发
咪唑,一种相关化合物,已成为开发新药的重要合成子 . 1,3-二唑的衍生物显示出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .
抑制剂的合成
该化合物还可用于合成各种药物和生物活性化合物,包括抑制剂 . 这些抑制剂可用于调节或阻断某些酶或蛋白质的活性,这在治疗各种疾病中很有用。
作用机制
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AChE, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to cause significant reductions in ache levels, leading to behavioral changes and body movement impairment .
安全和危害
未来方向
生化分析
Biochemical Properties
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound has been shown to inhibit AchE activity, leading to altered nerve impulse transmission . Additionally, it interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .
Cellular Effects
The effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with AchE results in the inhibition of the enzyme’s activity, which in turn affects neurotransmission . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in stress response and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, it can induce toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects.
Metabolic Pathways
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can influence metabolic flux by altering the levels of key metabolites and modulating enzyme activities . These interactions can lead to changes in energy production, redox balance, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIEFYUOQFSLW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



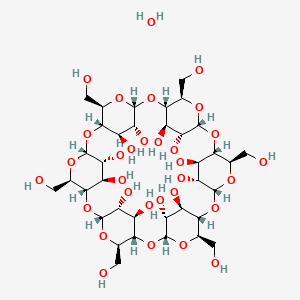
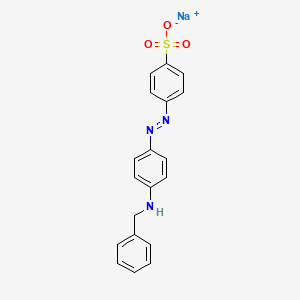
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
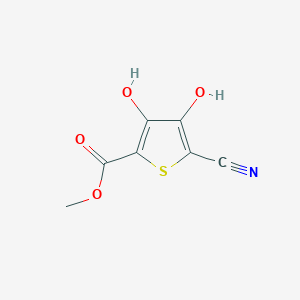
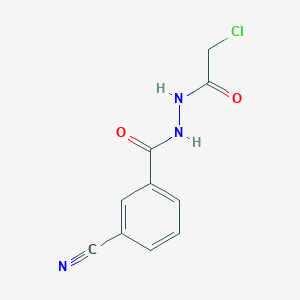
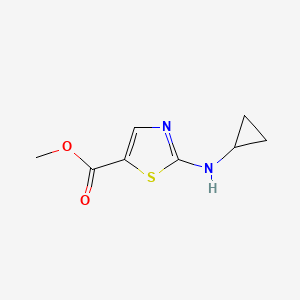
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
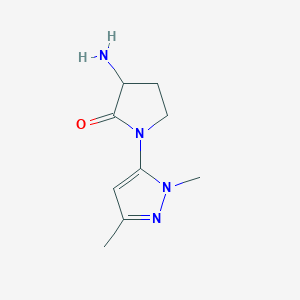
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
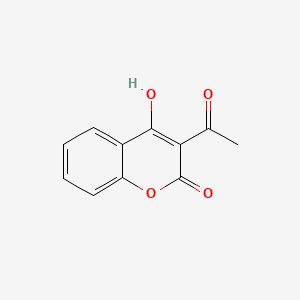
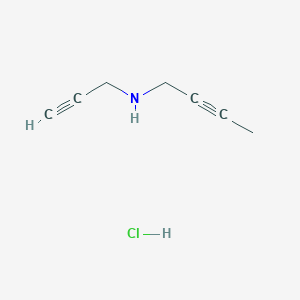
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)

![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)